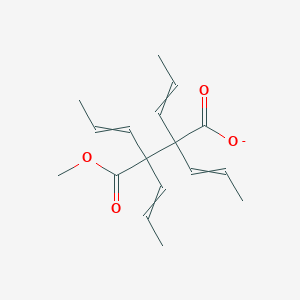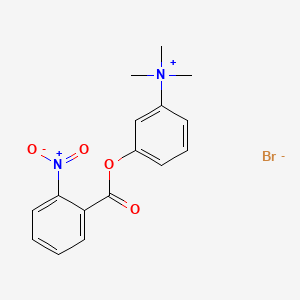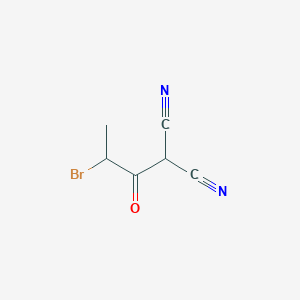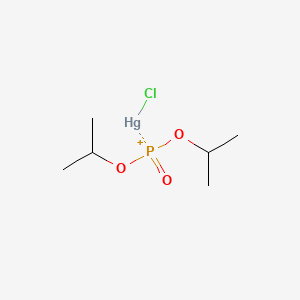
2-Butanone, 3-(4-aminophenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 3-(4-aminophenyl)-3-methyl- is an organic compound with a complex structure that includes both a ketone and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(4-aminophenyl)-3-methyl- can be achieved through several methods. One common approach involves the reaction of 4-aminophenylacetic acid with methyl ethyl ketone under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Butanone, 3-(4-aminophenyl)-3-methyl- may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification techniques are crucial factors in the industrial synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 3-(4-aminophenyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amine group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butanone, 3-(4-aminophenyl)-3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-Butanone, 3-(4-aminophenyl)-3-methyl- exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, while the ketone group can undergo electrophilic addition reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone, 3-(4-hydroxyphenyl)-3-methyl-: Similar structure but with a hydroxyl group instead of an amine group.
2-Butanone, 3-(4-methylphenyl)-3-methyl-: Similar structure but with a methyl group instead of an amine group.
Uniqueness
2-Butanone, 3-(4-aminophenyl)-3-methyl- is unique due to the presence of both a ketone and an amine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
64290-01-3 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
3-(4-aminophenyl)-3-methylbutan-2-one |
InChI |
InChI=1S/C11H15NO/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-7H,12H2,1-3H3 |
InChI-Schlüssel |
UGKXWJRCQCQWEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


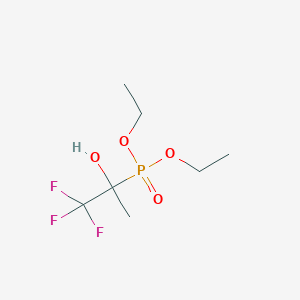
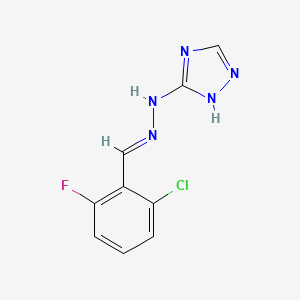

![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
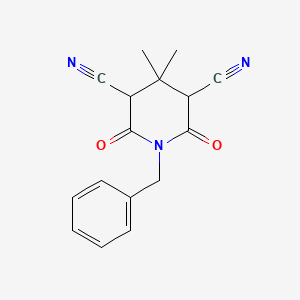
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)


![N,N'-[Sulfonyldi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14489899.png)
